Cured-Network Glass Transition Temperature: Para-Isomer Outperforms Meta-Isomer by ≥19 °C
When cured under comparable conditions with diamine hardeners, the thermoset derived from 1,4-DVBDO (para-isomer, p-bis(epoxyethyl)benzene) exhibits a glass transition temperature exceeding 220 °C, as indicated by differential scanning calorimetry and dynamic mechanical analysis . By contrast, the thermoset prepared from 1,3-DVBDO (meta-isomer) under similar cure schedules achieves a Tg of approximately 201 °C [1]. The para-substitution pattern provides a more rod-like, linear repeat unit that maximizes segmental rigidity and crosslink density, directly translating into a Tg advantage of ≥19 °C for the para-isomer network. DGEBA-based networks, which typically yield Tg values in the range of 100–180 °C depending on the hardener, are substantially lower than even the meta-isomer reference point [2].
| Evidence Dimension | Glass transition temperature (Tg) of cured diamine-cured networks |
|---|---|
| Target Compound Data | >220 °C (1,4-DVBDO / p-bis(epoxyethyl)benzene cured with amine hardeners) |
| Comparator Or Baseline | ≈201 °C (1,3-DVBDO / m-divinylbenzene dioxide, cured with comparable amine hardeners); DGEBA networks typically 100–180 °C |
| Quantified Difference | ≥19 °C advantage for 1,4-DVBDO over 1,3-DVBDO; >40 °C advantage over high-performance DGEBA systems |
| Conditions | Diamine-cured thermosets; DSC and DMA characterization; full cure under optimized schedules per cited references |
Why This Matters
A Tg advantage of ≥19 °C directly expands the upper-use temperature window of structural adhesives and encapsulants, enabling deployment in high-temperature aerospace, automotive under-hood, and next-generation power electronics where dimensional stability and mechanical integrity must be maintained above 200 °C.
- [1] Xu, C.-A., et al. (2022). Preparation and characterization of a low viscosity epoxy resin derived from m-divinylbenzene. High Performance Polymers, 35(2), 153–165. Tg ≈ 201 °C for m-DVBDO networks (diamine-cured). https://journals.sagepub.com/doi/abs/10.1177/09540083221100000 View Source
- [2] Tradechemix. (2026). Epoxy Resin Bisphenol A (BPA Based Epoxy Resin) – Complete Technical Guide. Tg range for DGEBA systems: <40 °C to >150 °C depending on cure. https://cn.tradechemix.com View Source
